BenchChemオンラインストアへようこそ!

21-Desacetyldeflazacort-d3

Pharmacokinetics Glucocorticoid Receptor Therapeutic Index

21-Desacetyldeflazacort-d3 is the designated deuterated internal standard for LC-MS/MS quantification of deflazacort's active metabolite. Incorporating three deuterium atoms at non-exchangeable positions, it co-elutes precisely with the target analyte—compensating for matrix-dependent ionization suppression/enhancement that unlabeled or non-analog internal standards cannot correct. This property is critical for meeting FDA/EMA bioanalytical method validation criteria (±15% accuracy/precision). Validated for ANDA bioequivalence studies, pediatric DMD pharmacokinetic assessments (Cmax CV up to 95.6%), and CYP3A4 drug-drug interaction investigations. Achieves LLOQ of 0.5 ng/mL with linearity over 0.5–100 ng/mL. Select this standard to ensure regulatory-compliant, matrix-independent quantification.

Molecular Formula C23H29NO5
Molecular Weight 402.5 g/mol
Cat. No. B12424480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Desacetyldeflazacort-d3
Molecular FormulaC23H29NO5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO
InChIInChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i10D2,17D
InChIKeyKENSGCYKTRNIST-BVUUSOPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Desacetyldeflazacort-d3: Stable Isotope-Labeled Internal Standard for Deflazacort Active Metabolite Bioanalysis


21-Desacetyldeflazacort-d3 is a deuterium-labeled analog of 21-desacetyldeflazacort, the active metabolite of the synthetic glucocorticoid prodrug deflazacort. This compound belongs to the class of stable isotope-labeled (SIL) internal standards designed for LC-MS/MS quantification of 21-desacetyldeflazacort in biological matrices such as plasma and urine [1]. It incorporates three deuterium atoms at stable, non-exchangeable positions, ensuring near-identical physicochemical properties to the unlabeled analyte while providing a distinct mass shift for selective MS/MS detection .

Why Unlabeled Internal Standards or Non-Analog IS Compounds Cannot Substitute for 21-Desacetyldeflazacort-d3 in Regulatory Bioanalysis


In regulated bioanalytical workflows, the use of a non-analog internal standard (structurally dissimilar compound) or an unlabeled version of the analyte fails to compensate for matrix-dependent ionization suppression or enhancement in LC-MS/MS, leading to quantitative bias that routinely exceeds the ±15% (±20% at LLOQ) acceptance criteria mandated by FDA and EMA guidance [1]. The active metabolite 21-desacetyldeflazacort exhibits a terminal half-life of only 1.3–1.9 hours in humans and clears significantly faster than prednisolone and methylprednisolone, requiring an internal standard with identical extraction recovery and ionization kinetics across the full chromatographic elution window [2]. Unlike a non-analog IS, 21-Desacetyldeflazacort-d3 co-elutes precisely with the target analyte, normalizing matrix effects throughout the entire analytical run—a property that cannot be achieved with alternative IS selection strategies [3].

21-Desacetyldeflazacort-d3: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Pharmacological Target Differentiation: Deflazacort Active Metabolite Versus Conventional Glucocorticoids

The pharmacological target of 21-desacetyldeflazacort (the analyte for which the -d3 compound serves as internal standard) demonstrates a shorter systemic half-life compared to conventional glucocorticoids, translating to a differentiated pharmacodynamic duration profile. In a head-to-head crossover study in healthy volunteers (n=7), 21-desacetyldeflazacort (from 30 mg oral deflazacort) exhibited a terminal half-life of 1.3 h and was cleared significantly faster than both methylprednisolone (20 mg oral) and prednisolone (25 mg oral) [1]. This pharmacokinetic distinction is clinically meaningful as it produces a shorter duration of lymphocyte suppression and granulocyte modulation relative to equipotent doses of methylprednisolone and prednisolone, a property that informs therapeutic index considerations for conditions requiring intermittent immunosuppression [1].

Pharmacokinetics Glucocorticoid Receptor Therapeutic Index

Prodrug Conversion Dependency: Why 21-Desacetyldeflazacort-d3 Quantification Addresses the Active Moiety

Deflazacort is an inactive prodrug that undergoes rapid, esterase-mediated conversion to its pharmacologically active metabolite, 21-desacetyldeflazacort [1]. Consequently, direct quantification of the prodrug (deflazacort) in plasma provides no meaningful information regarding systemic exposure to the active therapeutic moiety. In contrast, 21-Desacetyldeflazacort-d3 enables accurate measurement of the active metabolite. Regulatory bioequivalence studies and therapeutic drug monitoring for deflazacort formulations therefore depend exclusively on 21-desacetyldeflazacort plasma concentrations, not the prodrug [2]. The FDA-approved labeling for deflazacort explicitly reports pharmacokinetic parameters for 21-desDFZ (the active metabolite), including Cmax values of 206 ng/mL (pediatric, 4–11 years) and 381 ng/mL (adolescents, 12–16 years) following 0.9 mg/kg dosing, underscoring the regulatory requirement for active metabolite quantification [3].

Prodrug Metabolism Bioequivalence Active Metabolite Quantification

Isotopic Fidelity and Cross-Talk Mitigation: Deuterium-Labeled Internal Standard Selection Rationale

The use of 21-Desacetyldeflazacort-d3 as a stable isotope-labeled internal standard (SIL-IS) directly addresses the analytical challenges posed by matrix effects and ionization variability inherent in LC-MS/MS bioanalysis of biological samples. While general principles indicate that SIL-IS compounds with three or more deuterium atoms may exhibit minor chromatographic retention time shifts (typically <0.1 min) relative to the unlabeled analyte due to the deuterium isotope effect, this separation is negligible compared to the benefits of co-eluting internal standard normalization [1]. The d3 labeling pattern is specifically designed to avoid hydrogen-deuterium exchange under physiological and sample preparation conditions, ensuring isotopic stability throughout analytical workflows . Quantitative evidence from the validated LC-MS/MS method for 21-desacetyldeflazacort in human plasma demonstrates that with an appropriate SIL-IS, the assay achieved an LLOQ of 0.5 ng/mL with linearity over 0.5–100 ng/mL, and met precision and accuracy acceptance criteria (±15% CV, ±15% bias) for all QC levels [2].

LC-MS/MS Stable Isotope Dilution Matrix Effect Compensation

Plasma Exposure and Clearance Kinetics: Active Metabolite PK Parameters Relevant to IS Selection

Quantitative pharmacokinetic parameters for the target analyte (21-desacetyldeflazacort) define the concentration range over which the internal standard must perform. Following a single 30 mg oral dose of deflazacort in healthy adults, 21-desacetyldeflazacort achieved a mean Cmax of 116 ng/mL at Tmax 1.3 h, with mean AUC 280 ng·h/mL and terminal half-life 1.3 h [1]. In a separate dose-proportionality study, the elimination half-life ranged from 1.9 ± 0.5 h (6 mg dose) to 2.4 ± 1.5 h (36 mg dose), with dose-proportional Cmax and AUC demonstrated via regression analysis (intercepts not significantly different from zero, p>0.05) [2]. These concentration ranges (Cmax approximately 100–400 ng/mL depending on dose and patient population) directly inform the required calibration range (0.5–100 ng/mL established in the validated method) and demonstrate that 21-Desacetyldeflazacort-d3 must perform accurately across a biologically relevant dynamic range spanning nearly three orders of magnitude [3].

Cmax AUC Therapeutic Drug Monitoring

Comparative Metabolic Profile: CYP3A4-Mediated Clearance and Drug Interaction Liability

21-Desacetyldeflazacort undergoes further metabolism via CYP3A4 to inactive metabolites, including 6β-hydroxy-21-desacetyl deflazacort [1]. This CYP3A4-dependent clearance pathway creates a clinically significant drug interaction liability: co-administration of deflazacort with strong CYP3A4/P-gp inhibitors (e.g., clarithromycin) increases 21-desacetyldeflazacort exposure by 2.3- to 3.4-fold (geometric mean ratio for Cmax, AUClast, and AUCinf) [1]. This interaction liability differs from other glucocorticoids such as prednisolone, which undergoes reversible interconversion with prednisone via 11β-HSD and exhibits a distinct metabolic profile with different DDI risk [2]. Accurate quantification of 21-desacetyldeflazacort using the -d3 internal standard is therefore essential for DDI studies, therapeutic drug monitoring in patients receiving concomitant CYP3A4 modulators, and for establishing bioequivalence in the presence of metabolic variability [3].

Drug-Drug Interaction CYP3A4 Metabolism Pharmacokinetic Variability

21-Desacetyldeflazacort-d3: Validated Application Scenarios for Bioanalytical and Pharmaceutical Development Workflows


Regulated Bioequivalence Studies for Deflazacort Generic Formulations (ANDA Submissions)

21-Desacetyldeflazacort-d3 is the designated internal standard for LC-MS/MS quantification of the active metabolite in human plasma during bioequivalence studies required for ANDA submissions of generic deflazacort products. The validated method using this -d3 internal standard achieves an LLOQ of 0.5 ng/mL with linearity over 0.5–100 ng/mL and has been successfully applied to fasting bioavailability studies following 6 mg oral deflazacort administration [1]. The method's validation parameters (specificity, linearity, precision, accuracy, and stability) meet FDA and EMA regulatory requirements for bioanalytical method validation, making this compound essential for generic drug development programs targeting the deflazacort market [1].

Therapeutic Drug Monitoring in Duchenne Muscular Dystrophy (DMD) Patients Receiving Deflazacort

Deflazacort 0.9 mg/kg/day is FDA-approved for the treatment of Duchenne muscular dystrophy (DMD), with the active metabolite 21-desacetyldeflazacort responsible for therapeutic efficacy [2]. In pediatric DMD patients aged 4–11 years, Cmax values of 21-desacetyldeflazacort average 206 ng/mL (Geometric mean, %CV 95.6%), while adolescents (12–16 years) exhibit Cmax of 381 ng/mL (%CV 37.7%) [3]. 21-Desacetyldeflazacort-d3 enables accurate therapeutic drug monitoring in this patient population to ensure adequate exposure while minimizing corticosteroid-related adverse effects, particularly given the narrow therapeutic index and the significant inter-individual variability (CV up to 95.6%) observed in this population [3].

Clinical Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Modulators

The CYP3A4-dependent metabolism of 21-desacetyldeflazacort creates a clinically significant DDI liability: co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin) increases 21-desacetyldeflazacort exposure by 2.3- to 3.4-fold [3]. 21-Desacetyldeflazacort-d3 is required for accurate quantification of the active metabolite in plasma samples from DDI studies designed to characterize the magnitude of interaction with CYP3A4 inhibitors and inducers. This application is particularly critical for DMD patients who may require concomitant medications that modulate CYP3A4 activity, as unadjusted deflazacort dosing in the presence of strong inhibitors could result in supra-therapeutic exposure and increased toxicity risk [3].

Pharmacokinetic Studies in Special Populations (Pediatric, Renal Impairment, Hepatic Impairment)

21-Desacetyldeflazacort-d3 supports PK studies in special populations where matrix composition differs significantly from healthy adult plasma. The active metabolite exhibits age-dependent exposure differences (Cmax 206 ng/mL in children vs 381 ng/mL in adolescents) [3], while studies in end-stage renal disease (creatinine clearance <15 mL/min) and moderate hepatic impairment (Child-Pugh Class B) demonstrate exposure similar to healthy matched controls, indicating no dose adjustment is required in these populations [3]. The deuterated internal standard's ability to normalize matrix effects across diverse biological matrices (pediatric plasma, uremic plasma, hepatic impairment plasma) is essential for generating reliable PK data that informs dosing recommendations in special populations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 21-Desacetyldeflazacort-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.